UDP-a-D-Galactose disodium salt, also known as UDP-Galactose disodium salt, is an endogenous nucleotide sugar found within cells. It plays a crucial role in galactosylation, the process of adding a galactose sugar unit to other molecules. UDP-Galactose acts as a donor substrate for galactosyltransferases, enzymes responsible for catalyzing this reaction [].
These galactosylation reactions are essential for the biosynthesis of various galactose-containing oligosaccharides, complex sugar molecules with diverse functions in the body. Some prominent examples include:
By studying the role of UDP-Galactose in these processes, researchers can gain insights into various aspects of cellular biology, biochemistry, and disease development.
UDP-a-D-Galactose disodium salt is a valuable tool in various scientific research applications, including:
UDP-α-D-Galactose disodium salt is a nucleotide sugar characterized by the molecular formula C₁₅H₂₂N₂Na₂O₁₇P₂. It serves as a critical donor substrate for galactosyltransferases, enzymes that facilitate the transfer of galactose to various acceptor molecules. This compound plays a significant role in the biosynthesis of galactose-containing oligosaccharides, which are essential for various biological functions and structures, including glycoproteins and glycolipids .
UDP-Gal serves as a vital sugar donor in the galactosylation process. Galactosyltransferases recognize the specific structure of UDP-Gal and transfer the galactose unit to an acceptor molecule, which is typically another sugar moiety in a growing oligosaccharide chain []. This sequential addition of sugars by different glycosyltransferases, including galactosyltransferases utilizing UDP-Gal, ultimately leads to the formation of complex and diverse oligosaccharides.
UDP-α-D-Galactose disodium salt exhibits various biological activities:
The synthesis of UDP-α-D-Galactose disodium salt can be achieved through several methods:
UDP-α-D-Galactose disodium salt has diverse applications across various fields:
Interaction studies involving UDP-α-D-Galactose disodium salt focus on its binding affinity and functional effects on various receptors and enzymes:
Several compounds share structural or functional similarities with UDP-α-D-Galactose disodium salt. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Formula | Unique Features |
---|---|---|
UDP-α-D-Glucose | C₁₅H₂₂N₂Na₂O₁₇P₂ | Primary substrate for glucosyltransferases |
UDP-N-acetylglucosamine | C₁₅H₂₃N₃NaO₁₇P₂ | Involved in chitin synthesis; key for fungal cell walls |
GDP-Mannose | C₁₅H₂₁N₃NaO₁₇P₂ | Donor substrate for mannosyltransferases |
CMP-Sialic Acid | C₁₂H₁₉N₃NaO₁₄P | Involved in sialylation processes |
UDP-α-D-Galactose disodium salt is unique due to its specific role in galactosylation processes, distinguishing it from other nucleotide sugars that serve different glycosylation functions or target different sugars .
Uridine diphosphate-alpha-D-galactose disodium salt possesses the molecular formula C₁₅H₂₂N₂O₁₇P₂ · 2Na [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 137868-52-1 [1] [4] [3]. Through precise atomic weight calculations, the exact molecular weight has been determined to be 610.27 grams per mole [2] [3] [5]. This molecular weight accounts for the complete disodium salt form, which includes two sodium cations that neutralize the diphosphate moiety's negative charges [1] [3].
For comparative purposes, the free acid form of the compound, represented by the formula C₁₅H₂₄N₂O₁₇P₂, exhibits a molecular weight of 566.30 grams per mole [6] [7] [8]. The difference of approximately 44 atomic mass units between the disodium salt and free acid forms corresponds precisely to the replacement of two hydrogen atoms with two sodium atoms [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula (Disodium Salt) | C₁₅H₂₂N₂O₁₇P₂ · 2Na | [1] [2] [3] |
Molecular Weight (Disodium Salt) | 610.27 g/mol | [2] [3] [5] |
Molecular Formula (Free Acid) | C₁₅H₂₄N₂O₁₇P₂ | [6] [7] [8] |
Molecular Weight (Free Acid) | 566.30 g/mol | [6] [7] [8] |
Chemical Abstracts Service Number | 137868-52-1 | [1] [4] [3] |
MDL Number | MFCD00077895 | [2] [3] |
The stereochemical configuration of uridine diphosphate-alpha-D-galactose disodium salt is characterized by the alpha-anomeric configuration at the galactose moiety [9] [10]. This alpha-configuration represents a critical structural feature that distinguishes this compound from its beta-anomer and determines its biological reactivity [9] [11]. The galactose residue adopts the D-configuration, which is the naturally occurring enantiomeric form found in biological systems [12] [10].
The complete stereochemical designation follows the systematic nomenclature as uridine-5'-diphospho-alpha-D-galactopyranose disodium salt [1] [10]. The alpha-anomeric center is formed at carbon-1 of the galactose ring, where the anomeric hydroxyl group is positioned below the plane of the pyranose ring in the standard Haworth projection [10]. This stereochemical arrangement is crucial for the compound's recognition by specific galactosyltransferase enzymes [9] [11].
The compound exists in a locked alpha-configuration due to the glycosidic bond formation between the anomeric carbon of galactose and the terminal phosphate group of uridine diphosphate [9] [12]. This configuration prevents mutarotation, ensuring stereochemical stability under physiological conditions [12] [10]. The stereochemical integrity is maintained through the formation of the phosphodiester linkage, which fixes the anomeric carbon in its alpha-orientation [9] [10].
The three-dimensional structure of uridine diphosphate-alpha-D-galactose disodium salt comprises three distinct molecular domains: the uridine nucleoside, the diphosphate bridge, and the alpha-D-galactopyranose unit [9] [13]. Crystal structure analysis reveals that the uridine component adopts a standard nucleoside conformation with the ribose ring in the C2'-endo pucker [13]. The pyrimidine base maintains a typical anti-glycosidic conformation relative to the ribose sugar [13].
The diphosphate bridge exhibits an extended conformation that positions the galactose residue at an optimal distance from the uridine moiety [9] [13]. The phosphorus atoms in the diphosphate linkage maintain tetrahedral geometry with bond angles approximating 109.5 degrees [13]. The two phosphate groups are connected through a phosphoanhydride bond, creating a linear arrangement that facilitates enzyme recognition [9] [13].
The galactose moiety adopts the preferred chair conformation (⁴C₁) with all hydroxyl groups positioned equatorially except for the C4-hydroxyl, which maintains an axial orientation [10] [14]. This conformational preference minimizes steric interactions and maximizes hydrogen bonding potential [10]. The alpha-anomeric configuration places the C1-hydroxyl group in an axial position, creating a distinct recognition surface for galactosyltransferase enzymes [9] [13].
Molecular modeling studies indicate that the overall three-dimensional structure maintains an extended conformation in aqueous solution, with the galactose and uridine termini separated by approximately 12-15 Angstroms [13]. The diphosphate bridge provides conformational flexibility while maintaining the structural integrity necessary for enzymatic recognition [9] [13].
Uridine diphosphate-alpha-D-galactose disodium salt exhibits distinctive physicochemical properties that reflect its nucleotide sugar nature [15] [16]. The compound appears as a white to off-white solid powder at room temperature [1] [15]. The material demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere, necessitating storage under controlled humidity conditions [1] [15].
The solubility profile reveals excellent water solubility, with reported values of 50 milligrams per milliliter yielding clear, colorless solutions [15]. Enhanced aqueous solubility can achieve concentrations up to 100 milligrams per milliliter under optimal conditions [15] [16]. The compound demonstrates limited solubility in organic solvents due to its highly polar nature and ionic character [15].
The density of the compound has been determined to be 1.97 grams per cubic centimeter [17] [16]. The material exhibits thermal stability under normal storage conditions but begins to decompose at elevated temperatures above 162°C without displaying a distinct melting point [5]. The flash point has been reported as 27°C, indicating potential flammability under specific conditions [17] [15].
Property | Value | Reference |
---|---|---|
Physical Appearance | White to off-white solid | [1] [15] |
Water Solubility | 50-100 mg/mL | [15] [16] |
Density | 1.97 g/cm³ | [17] [16] |
Hygroscopicity | Hygroscopic | [1] [15] |
Decomposition Temperature | >162°C | [5] |
Flash Point | 27°C | [17] [15] |
Storage Temperature | -20°C | [15] |
The compound requires storage at -20°C to maintain stability and prevent degradation [15] [18]. Under these conditions, the material remains stable for extended periods, with reported stability of at least two years [18]. The pH of aqueous solutions typically ranges between 4.5 and 6.0, reflecting the acidic nature of the diphosphate groups [19].
The spectroscopic characterization of uridine diphosphate-alpha-D-galactose disodium salt encompasses multiple analytical techniques that provide comprehensive structural confirmation [20] [21]. High-performance liquid chromatography coupled with ultraviolet detection at 260 nanometers serves as the primary analytical method for quantification and purity assessment [20] [21]. The compound exhibits characteristic ultraviolet absorption due to the uracil chromophore within the uridine moiety [20].
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks [21] [22]. The compound produces characteristic fragmentation patterns that confirm the presence of both uridine diphosphate and galactose components [21]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides accurate mass determination with high precision [21].
Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the nucleotide sugar structure [9] [11]. Proton nuclear magnetic resonance spectra display signals corresponding to the aromatic protons of the uracil base, the ribose and galactose ring protons, and the hydroxyl groups [14]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [11].
The compound demonstrates specific collision cross-section values in ion mobility spectrometry, with reported values of 215.7 Ų for the [M+Na-2H]⁻ ion, 210.5 Ų for the [M+Na]⁺ ion, and 208.9 Ų for the [M-H]⁻ ion [23]. These values provide additional structural confirmation and enable differentiation from related nucleotide sugars [23].
Analytical Method | Characteristic | Value/Description | Reference |
---|---|---|---|
HPLC-UV | Detection Wavelength | 260 nm | [20] [21] |
ESI-MS | Molecular Ion [M-H]⁻ | m/z 609 | [21] |
Ion Mobility | Collision Cross Section [M+Na]⁺ | 210.5 Ų | [23] |
Ion Mobility | Collision Cross Section [M-H]⁻ | 208.9 Ų | [23] |
¹H NMR | Uracil Protons | 4.7 ppm (D₂O) | [14] |
HPLC Purity | Minimum Purity | ≥95% | [1] [24] |
Infrared spectroscopy analysis reveals characteristic absorption bands associated with the various functional groups present in the molecule [14]. The broad absorption band spanning 2500-3700 cm⁻¹ corresponds to hydroxyl group stretches, while phosphate group vibrations appear in the 1000-1300 cm⁻¹ region [14]. The carbonyl stretches of the uracil base contribute to absorption bands in the 1600-1700 cm⁻¹ range [14].
Irritant